Sel d'ammonium de l'acide L-glutamique gamma-(3-carboxy-4-nitroanilide)

Vue d'ensemble

Description

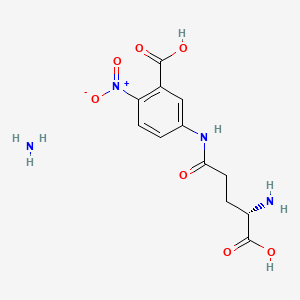

L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt is a complex organic compound with a molecular formula of C10H14N3O6. This compound is known for its unique structure, which includes both amino and nitro functional groups, making it a subject of interest in various fields of scientific research.

Applications De Recherche Scientifique

L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mécanisme D'action

Target of Action

The primary target of L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt, also known as Glupa-Carboxylate Monoammonium or Ammonium (S)-5-((4-amino-4-carboxy-1-oxobutyl)amino)-2-nitrobenzoate, is gamma-glutamyltransferase (GGT) . GGT is an enzyme that plays a crucial role in the gamma-glutamyl cycle, a pathway responsible for the degradation and synthesis of glutathione and drug and xenobiotic detoxification .

Mode of Action

This compound acts as a synthetic substrate for GGT . When introduced into the system, it interacts with GGT, enabling the enzyme to catalyze the transfer of the gamma-glutamyl functional group of glutathione to an acceptor that may be an amino acid, a peptide or water .

Biochemical Pathways

The interaction of the compound with GGT affects the gamma-glutamyl cycle . This cycle is essential for maintaining the homeostasis of glutathione, a critical antioxidant in the body. Disruption or alteration of this cycle can lead to changes in the body’s oxidative stress response and detoxification processes .

Pharmacokinetics

It is a slightly yellowish to white crystalline powder that forms a clear, yellow solution in water (c=100mg/ml) .

Result of Action

The compound’s action as a synthetic substrate for GGT allows for the determination of GGT activity . This can be particularly useful in diagnostic tests and research settings where GGT activity needs to be measured .

Action Environment

The compound is stable when stored dry at 2-8°C in dark for 24 months . Environmental factors such as temperature, light, and humidity may influence the compound’s action, efficacy, and stability

Analyse Biochimique

Biochemical Properties

L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt serves as a substrate for gamma-glutamyltransferase (GGT), an enzyme involved in the transfer of gamma-glutamyl functional groups from molecules such as glutathione to an acceptor, which can be an amino acid or peptide . The interaction between L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt and GGT is crucial for the enzymatic assay, as the enzyme catalyzes the transfer of the gamma-glutamyl group from the substrate to glycylglycine, forming gamma-glutamylglycylglycine and 5-amino-2-nitrobenzoate . This reaction is essential for measuring GGT activity in various biological samples.

Cellular Effects

L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt influences cellular processes by serving as a substrate in GGT assays. The activity of GGT, which is measured using this compound, is associated with various cellular functions, including antioxidant defense, detoxification, and inflammation processes . Elevated GGT activity, as detected using L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt, can indicate liver disease or damage, as well as other physiological disorders .

Molecular Mechanism

The molecular mechanism of L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt involves its specific recognition and cleavage by GGT. The enzyme catalyzes the transfer of the gamma-glutamyl group from the substrate to an acceptor molecule, such as glycylglycine . This reaction results in the formation of gamma-glutamylglycylglycine and 5-amino-2-nitrobenzoate, which can be measured spectrophotometrically . The specificity of this interaction is critical for the accurate determination of GGT activity in biochemical assays.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt are important factors to consider. The compound is stable when stored at 2-8°C and protected from light . Over time, the activity of the compound in enzymatic assays remains consistent, provided that storage conditions are maintained. Long-term studies have shown that the compound retains its effectiveness in measuring GGT activity without significant degradation .

Dosage Effects in Animal Models

The effects of L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt in animal models vary with dosage. At optimal concentrations, the compound effectively measures GGT activity without causing adverse effects . At higher doses, there may be potential toxic effects, although specific studies on toxicity are limited. It is essential to use appropriate dosages to avoid any negative impact on animal health .

Metabolic Pathways

L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt is involved in the metabolic pathways associated with glutathione metabolism. GGT catalyzes the cleavage of gamma-glutamyl bonds in glutathione, transferring the gamma-glutamyl group to amino acids or peptides . This process is crucial for maintaining cellular redox balance and detoxification .

Transport and Distribution

The transport and distribution of L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt within cells and tissues are facilitated by its solubility in water. The compound is transported to the site of GGT activity, where it interacts with the enzyme to measure its activity . The distribution of the compound is influenced by its interaction with cellular transporters and binding proteins .

Subcellular Localization

L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt is localized in the subcellular compartments where GGT is active. This includes the plasma membrane and other cellular organelles involved in glutathione metabolism . The compound’s localization is essential for its function as a substrate in GGT assays, ensuring accurate measurement of enzyme activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt typically involves multiple steps. One common method includes the reaction of 5-amino-2-nitrobenzoic acid with (S)-4-amino-4-carboxy-1-oxobutylamine under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of ammonium hydroxide to facilitate the formation of the ammonium salt.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistency and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of substituted benzoates.

Comparaison Avec Des Composés Similaires

Similar Compounds

- L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt

- L-Glutamic acid, N- [4- [ [ (4S)-4- [ [4- [ [ (2-amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]amino]-4-carboxy-1-oxobutyl]amino]benzoyl]-

Uniqueness

L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.

Propriétés

Numéro CAS |

63699-78-5 |

|---|---|

Formule moléculaire |

C12H16N4O7 |

Poids moléculaire |

328.28 g/mol |

Nom IUPAC |

azanium;(2S)-2-amino-5-(3-carboxy-4-nitroanilino)-5-oxopentanoate |

InChI |

InChI=1S/C12H13N3O7.H3N/c13-8(12(19)20)2-4-10(16)14-6-1-3-9(15(21)22)7(5-6)11(17)18;/h1,3,5,8H,2,4,13H2,(H,14,16)(H,17,18)(H,19,20);1H3/t8-;/m0./s1 |

Clé InChI |

GFABNNMTRVBLPZ-QRPNPIFTSA-N |

SMILES |

C1=CC(=C(C=C1NC(=O)CCC(C(=O)O)N)C(=O)O)[N+](=O)[O-].N |

SMILES isomérique |

C1=CC(=C(C=C1NC(=O)CC[C@@H](C(=O)[O-])N)C(=O)O)[N+](=O)[O-].[NH4+] |

SMILES canonique |

C1=CC(=C(C=C1NC(=O)CCC(C(=O)[O-])N)C(=O)O)[N+](=O)[O-].[NH4+] |

| 63699-78-5 | |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-2-methylbenzofuro[3,2-d]pyrimidine](/img/structure/B1663240.png)

![1,2,3-Thiadiazole-5-carboxamide,N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-4-cyclopropyl-](/img/structure/B1663247.png)

![Rel-(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1663248.png)

![3-Pyridin-4-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile](/img/structure/B1663255.png)